molecular formula C18H21NO2S B14419730 Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- CAS No. 86553-38-0

Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-

Cat. No.: B14419730
CAS No.: 86553-38-0
M. Wt: 315.4 g/mol
InChI Key: NCALTHFCXCPZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with a sulfonyl group and a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- typically involves the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride and benzyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a lactam ring.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Uniqueness

Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

86553-38-0

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C18H21NO2S/c1-15-7-9-18(10-8-15)22(20,21)19-12-11-17(14-19)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3

InChI Key

NCALTHFCXCPZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.